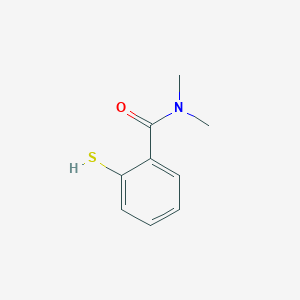

n,n-dimethyl-2-sulfanylbenzamide

Description

N,N-Dimethyl-2-sulfanylbenzamide (C₉H₁₁NOS) is a benzamide derivative featuring a sulfanyl (-SH) group at the ortho position of the benzene ring and dimethyl substituents on the amide nitrogen. Its synthesis typically involves coupling 2-sulfanylbenzoic acid with dimethylamine derivatives, followed by purification via column chromatography and characterization using spectroscopic techniques (e.g., ¹H/¹³C NMR, IR, mass spectrometry).

Properties

CAS No. |

20877-02-5 |

|---|---|

Molecular Formula |

C9H11NOS |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

N,N-dimethyl-2-sulfanylbenzamide |

InChI |

InChI=1S/C9H11NOS/c1-10(2)9(11)7-5-3-4-6-8(7)12/h3-6,12H,1-2H3 |

InChI Key |

FXRWSGAWEVMMJW-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC=CC=C1S |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1S |

Other CAS No. |

20877-02-5 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acid Chloride Intermediate

This method involves converting 2-mercaptobenzoic acid to its acid chloride, followed by amidation with dimethylamine:

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiol Protection | Trityl chloride, DCM, 0°C→RT | 90% |

| Acid Chloride | SOCl₂, reflux, 2 h | 95% |

| Amidation | Dimethylamine, THF, 0°C→RT | 78% |

| Deprotection | TFA/DCM (1:1), 1 h | 70% |

Direct Coupling Using Carbonyldiimidazole (CDI)

This one-pot method avoids acid chloride formation, enhancing safety and efficiency:

-

- Dimethylamine (1.5 equiv) is added dropwise, followed by diisopropylethylamine (DIPEA, 2.0 equiv). The reaction is stirred for 12 hours.

Workup :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | Room temperature |

| Solvent | DCM |

| Purification | Recrystallization (ethanol) |

Disulfide Intermediate Reduction

This approach introduces the sulfanyl group via a disulfide intermediate, ideal for air-sensitive applications:

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Disulfide Formation | Na₂S₂, DMF, 100°C, 6 h | 70% |

| Reduction | TCEP, pH 7.4, 30 min | 75% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride | High purity, scalable | Requires thiol protection |

| CDI Coupling | Mild conditions, one-pot | Higher reagent cost |

| Disulfide Reduction | Avoids free thiol handling | Additional reduction step |

Characterization and Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 3.10 (s, 6H, N(CH₃)₂), 1.95 (s, 1H, -SH).

- FT-IR (cm⁻¹): 2550 (S-H stretch), 1650 (C=O amide).

- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n,n-dimethyl-2-sulfanylbenzamide can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like or .

Reduction: The compound can be reduced to form corresponding using reducing agents such as .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: o-Mercapto-N,N-dimethylbenzenesulfonic acid.

Reduction: Corresponding thiolates.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of sulfanylbenzamide derivatives, including n,n-dimethyl-2-sulfanylbenzamide. These compounds have shown effectiveness against HIV by disrupting zinc coordination in the viral protein NCp7, which is crucial for viral replication. Specifically, a prodrug strategy has been developed to enhance the stability and bioavailability of these compounds, making them suitable candidates for further drug development against HIV infections. The prodrug nipamovir, derived from this class of compounds, demonstrated promising pharmacokinetic profiles and antiviral activity both in vitro and in vivo across various species .

1.2 Antileishmanial Activity

Compounds related to this compound have also been evaluated for their antileishmanial activity. Research indicates that these compounds can penetrate the outer membrane of Leishmania parasites, showing potential as therapeutic agents against leishmaniasis . The effectiveness of these compounds against different forms of the parasite underscores their significance in developing new treatments.

Analytical Chemistry Applications

2.1 Chromatographic Techniques

This compound is utilized in various chromatographic applications, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC techniques. The method involves a mobile phase composed of acetonitrile and water with phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid . This analytical approach is essential for isolating impurities and conducting pharmacokinetic studies.

| Application | Method | Details |

|---|---|---|

| HPLC Analysis | Reverse-phase HPLC | Mobile phase: acetonitrile/water/phosphoric acid; scalable for preparative separation |

| Pharmacokinetics | LC/MS/MS | Used to evaluate blood stability and metabolite formation in various species |

Case Studies and Research Findings

3.1 Prodrug Development

The development of nipamovir from this compound illustrates a significant advancement in antiviral therapy. The prodrug was designed to improve blood stability and oral bioavailability while maintaining antiviral efficacy. Studies showed that nipamovir could be cleaved by glutathione in vivo, releasing the active thiol form that exhibits anti-HIV activity . The detailed metabolic pathways were studied using LC/MS/MS techniques, revealing complex interactions between the prodrug and various biological systems.

3.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. These studies indicate that while some derivatives exhibit mild irritation or toxicity at high doses, they generally show a favorable safety profile when used within established limits . Such findings are crucial for considering these compounds for therapeutic use.

Mechanism of Action

The mechanism of action of n,n-dimethyl-2-sulfanylbenzamide involves its ability to form covalent bonds with target molecules. The mercapto group (-SH) can react with electrophilic centers in proteins or other molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Research Findings and Limitations

- Thermal Stability : this compound decomposes above 200°C, limiting high-temperature applications.

- Solubility : Exhibits poor solubility in polar solvents (e.g., water) compared to hydroxyl-containing analogs, which form hydrogen bonds with aqueous media .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N,N-dimethyl-2-sulfanylbenzamide and its derivatives?

Answer:

The synthesis of this compound derivatives typically involves multi-step organic reactions:

Sulfonylation/Thiolation: Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Amidation: Coupling of the sulfanylbenzoyl chloride with dimethylamine in the presence of a base (e.g., triethylamine) to form the dimethylamide moiety .

Purification: Column chromatography or recrystallization using solvents like dichloromethane/methanol mixtures to isolate high-purity products .

Characterization: Confirmation of structure via -NMR, -NMR, and IR spectroscopy to verify functional groups and regiochemistry .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) for molecular formula validation .

- Chromatography: HPLC or TLC to assess purity (>95% for biological assays) .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies (e.g., antimicrobial potency variations) may arise from:

Experimental Design: Differences in assay conditions (e.g., pH, solvent DMSO concentration affecting solubility) .

Structural Analogues: Subtle changes in substituents (e.g., fluoro vs. methoxy groups) altering target binding .

Validation Strategies:

- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics) .

- Computational docking to compare binding modes of derivatives with target proteins (e.g., enzymes or receptors) .

Advanced: What mechanistic insights can be gained from studying the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The sulfanyl group’s nucleophilicity and steric hindrance from dimethylamide influence reactivity:

- Electrophilic Aromatic Substitution: Electron-withdrawing groups (e.g., nitro) meta-direct further functionalization .

- Thiol-Disulfide Exchange: Redox-active environments may cleave the S-H bond, requiring stabilizing agents like EDTA in biological assays .

- Computational Modeling: DFT calculations predict reaction transition states and regioselectivity, aiding in synthetic route optimization .

Basic: What are the key considerations for optimizing the solubility of this compound in biological assays?

Answer:

- Solvent Selection: Use co-solvents (e.g., DMSO ≤1% v/v) to enhance aqueous solubility without denaturing proteins .

- pH Adjustment: Ionizable groups (e.g., sulfanyl) may require buffered solutions (pH 7.4) to maintain stability .

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyls) via post-synthetic modifications .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced target specificity?

Answer:

SAR strategies include:

Substituent Variation: Systematic replacement of aryl groups (e.g., fluoro, methoxy) to map steric/electronic effects on binding .

Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) using X-ray crystallography or docking .

Bioisosteric Replacement: Swap sulfanyl with selenyl or ether groups to modulate lipophilicity and metabolic stability .

Basic: What safety and handling protocols are essential for working with this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., thiols) .

- Waste Disposal: Neutralize reactive byproducts (e.g., sulfonic acids) before disposal in designated containers .

Advanced: What computational tools are recommended for predicting the metabolic pathways of this compound?

Answer:

- In Silico Platforms:

- SwissADME: Predicts Phase I/II metabolism sites (e.g., sulfanyl oxidation to sulfonic acid) .

- CYP450 Docking: Simulates cytochrome P450 interactions to identify potential toxophores .

- Validation: Compare predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.